molecular formula C9H10BrNS B13176575 (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No.: B13176575
M. Wt: 244.15 g/mol
InChI Key: BBIVYWYYBBNZIL-MRVPVSSYSA-N
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Description

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine is an organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 4th position on the benzothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: The reduction of the resulting bromo compound to introduce the amine group at the 4th position can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cyclization: The formation of the benzothiopyran ring can be achieved through cyclization reactions involving appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzothiopyran derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyran derivatives: Compounds with similar benzothiopyran structures but different substituents.

    Benzoxazole derivatives: Compounds with a benzoxazole ring instead of a benzothiopyran ring.

    Thiazolidine derivatives: Compounds with a thiazolidine ring structure.

Uniqueness

(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine is unique due to the specific combination of the bromine atom at the 6th position and the amine group at the 4th position on the benzothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1

InChI Key

BBIVYWYYBBNZIL-MRVPVSSYSA-N

Isomeric SMILES

C1CSC2=C([C@@H]1N)C=C(C=C2)Br

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)Br

Origin of Product

United States

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